![molecular formula C15H18BrN5O2S B4685483 N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4685483.png)
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea
Overview
Description
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea, also known as BPTU, is a chemical compound that has been widely used in scientific research due to its unique properties. BPTU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea acts as an inhibitor of enzymes and proteins by binding to their active sites and preventing their activity. It has been shown to have a high affinity for the active site of nitric oxide synthase, which results in the inhibition of nitric oxide production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is a signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune response. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling, gene expression, and cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea in lab experiments include its high potency and specificity towards certain enzymes and proteins, which allows for precise control over their activity. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the use of N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea in scientific research. One potential application is the development of this compound-based drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular disease. Another direction is the use of this compound as a tool to study the role of nitric oxide and protein kinase C in various physiological processes. Additionally, the development of new synthesis methods for this compound and its derivatives could lead to the discovery of new compounds with unique properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have various biochemical and physiological effects and has been used as a tool to study the mechanism of action of various enzymes and proteins. The future directions for the use of this compound in scientific research are promising and could lead to the development of new drugs and the discovery of new compounds with unique properties.
Scientific Research Applications
N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(3-nitrophenyl)thiourea has been extensively used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of certain enzymes such as nitric oxide synthase and protein kinase C, which are involved in various physiological processes.
properties
IUPAC Name |
1-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-3-(3-nitrophenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2S/c1-10-14(16)11(2)20(19-10)8-4-7-17-15(24)18-12-5-3-6-13(9-12)21(22)23/h3,5-6,9H,4,7-8H2,1-2H3,(H2,17,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHTWRGAFHUOFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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